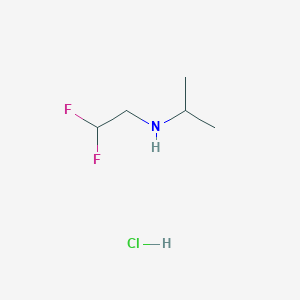

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride

Description

Properties

IUPAC Name |

N-(2,2-difluoroethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(2)8-3-5(6)7;/h4-5,8H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHJTSOBSNCANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 2,2-Difluoroacetamide

Alternative methods involve reducing 2,2-difluoroacetamide with borane reagents or sodium borohydride/boron trifluoride etherate complexes, yielding 2,2-difluoroethylamine with yields ranging from 48% to 65% (Donetti et al., Kluger et al., Vyazkov et al.). However, these methods often require sensitive reagents and longer reaction times.

Direct Ammonolysis of 2,2-Difluoro-1-chloroethane

Another approach is the ammonolysis of 2,2-difluoro-1-chloroethane with concentrated aqueous ammonia under high temperature (135–140 °C) for extended periods (~31 hours), yielding about 65% of 2,2-difluoroethylamine. This method suffers from corrosive reaction mixtures and long reaction times.

The introduction of the isopropyl group (propan-2-yl) onto the nitrogen atom of 2,2-difluoroethylamine can be achieved via:

- Reductive amination of 2,2-difluoroacetaldehyde or its equivalents with isopropylamine.

- Direct alkylation of 2,2-difluoroethylamine with isopropyl halides under controlled conditions.

- Catalytic amination processes using transition metal catalysts facilitating selective N-alkylation.

The hydrochloride salt is then formed by treatment with hydrochloric acid to improve compound stability and facilitate isolation.

Representative Experimental Data

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 2,2-difluoro-1-chloroethane + prop-2-en-1-amine | 120 °C, 16 h, autoclave | 76–87 | High purity N-(2,2-difluoroethyl)prop-2-en-1-amine obtained; unreacted amine recovered by base treatment |

| Reduction | 2,2-difluoroacetamide + borane (THF) | Room temp to reflux | ~48 | Requires handling of sensitive borane reagents |

| Ammonolysis | 2,2-difluoro-1-chloroethane + NH3 (28%) | 135–140 °C, 31 h | 65 | Corrosive mixture, long reaction time |

| Functionalization | 2,2-difluoroethylamine + isopropyl halide | Mild heating, base | Variable | Followed by HCl treatment to form hydrochloride salt |

Advantages and Limitations

- The alkylation of prop-2-en-1-amine with 2,2-difluoro-1-haloethane is a cost-effective and scalable route with good yields and purity.

- Use of prop-2-en-1-amine as both nucleophile and acid scavenger simplifies reaction conditions.

- Reaction times and pressures can be optimized with catalysts.

- Reduction methods provide alternative routes but involve more hazardous reagents.

- Direct ammonolysis is less favored due to corrosion and long reaction times.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Drug Development

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its difluoromethyl group is particularly valuable in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates. The incorporation of fluorine into drug molecules often leads to improved pharmacokinetic properties, such as increased lipophilicity and altered distribution profiles .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research indicates that compounds featuring difluoromethyl groups can act as DPP-IV inhibitors, which are crucial in the management of type 2 diabetes mellitus. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus improving glycemic control . The structural attributes of (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride may be exploited to develop novel DPP-IV inhibitors with enhanced efficacy and reduced side effects.

Synthesis Techniques

The synthesis of (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride can be achieved through various methods, including:

- Difluoromethylation Reactions : Utilizing difluoromethylation reagents to introduce the difluoromethyl group into organic substrates.

- Amine Coupling Reactions : Employing amine coupling strategies to synthesize derivatives that can further be modified for specific pharmaceutical applications.

Case Study 1: Synthesis of DPP-IV Inhibitors

A study demonstrated that derivatives of (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride exhibited promising activity as DPP-IV inhibitors. These compounds were synthesized through a multi-step process involving difluoromethylation followed by amine coupling, resulting in enhanced potency against the DPP-IV enzyme compared to existing therapies .

Case Study 2: Fluorinated Drug Candidates

Research highlighted the role of fluorinated amines like (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride in developing new drug candidates aimed at treating metabolic disorders. The incorporation of the difluoromethyl group was shown to improve the lipophilicity and overall pharmacological profile of these candidates .

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Fluorine Atoms | Salt Form |

|---|---|---|---|---|---|

| Target Compound | C5H12ClF2N | 159.61 | Isopropyl, 2,2-difluoroethyl | 2 | Hydrochloride |

| (2,2-Difluoroethyl)(propyl)amine HCl | C5H11ClF2N | 158.60 | Propyl, 2,2-difluoroethyl | 2 | Hydrochloride |

| (2,2-Difluoroethyl)(methyl)amine HCl | C3H8ClF2N | 131.55 | Methyl, 2,2-difluoroethyl | 2 | Hydrochloride |

| (2S)-1-Aminopropan-2-ylamine·2HCl | C5H14Cl2F2N2 | 211.09 | Amino-isopropyl, 2,2-difluoroethyl | 2 | Dihydrochloride |

| N-(2,2-Difluoroethyl)pyridin-4-amine HCl | C7H9ClF2N2 | 194.61 | Pyridin-4-yl, 2,2-difluoroethyl | 2 | Hydrochloride |

Biological Activity

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H12ClF2N

- CAS Number : 1394768-25-2

- Molecular Weight : 155.60 g/mol

The compound features a difluoroethyl group, which is known to influence lipophilicity and biological interactions. The presence of fluorine atoms often enhances metabolic stability and can modify the compound's interaction with biological targets.

The biological activity of (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes in the body. The difluoroethyl moiety can enhance binding affinity to certain targets compared to non-fluorinated analogs. Research indicates that compounds with fluorinated groups often exhibit altered pharmacokinetic properties, including increased membrane permeability and improved metabolic stability.

1. Antimicrobial Activity

Preliminary studies have suggested that (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride exhibits antimicrobial properties. In vitro tests indicated effectiveness against a range of bacterial strains, although specific mechanisms remain under investigation.

2. Cytotoxicity

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

3. Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological activity. Studies are ongoing to evaluate its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate activity compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent experiment assessing cytotoxicity, (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride was tested on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure, suggesting significant anti-cancer potential.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Effective against S. aureus and E. coli with MIC of 32 µg/mL |

| Study B | Cytotoxicity | Induced apoptosis in MCF-7 cells with IC50 of 15 µM |

| Study C | Neuropharmacology | Potential modulation of dopamine receptors; further studies needed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : Multi-step synthesis involving amine alkylation followed by HCl salt formation is common for structurally analogous compounds. For example, similar hydrochlorides are synthesized via nucleophilic substitution using chloroethyl precursors, with Boc protection/deprotection steps to control reactivity . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be optimized via Design of Experiments (DoE) to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for high-purity isolates .

- Characterization : Validate purity using HPLC (>95%) and structural integrity via H/F NMR to confirm fluorinated moieties and amine protonation .

Q. How can researchers assess the solubility and stability of (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride under varying experimental conditions?

- Methodology : Conduct solubility profiling in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under thermal (25–60°C) and oxidative (HO) stress, monitored via HPLC, can identify degradation pathways. Hydrochloride salts typically exhibit hygroscopicity; store desiccated at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of the difluoroethyl group in nucleophilic or electrophilic reactions involving this compound?

- Methodology : Employ kinetic studies (e.g., stopped-flow spectroscopy) to compare reaction rates with non-fluorinated analogs. Computational modeling (DFT) can predict electron-withdrawing effects of fluorine on amine basicity and transition-state energetics. Experimental validation via F NMR titration quantifies electronic effects on neighboring functional groups .

Q. How does (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride interact with biological targets, such as neurotransmitter receptors or enzymes, and what experimental models are suitable for these studies?

- Methodology : Use radioligand binding assays (e.g., H-labeled analogs) to assess affinity for serotonin/dopamine transporters or ionotropic receptors. In vitro enzymatic inhibition assays (e.g., MAO-A/B) paired with molecular docking simulations can identify binding motifs. Cross-validate findings in cell-based models (e.g., HEK293 cells expressing human receptors) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated amine hydrochlorides across different studies?

- Methodology : Meta-analysis of literature data to identify variables (e.g., assay type, cell line variability, salt form purity). Replicate key studies under standardized conditions, controlling for pH, solvent composition, and temperature. Functional group analogs (e.g., chloroethyl vs. difluoroethyl) should be tested in parallel to isolate fluorine-specific effects .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the environmental fate and ecotoxicological impact of this compound?

- Methodology : Follow OECD guidelines for biodegradability (OECD 301) and aquatic toxicity (Daphnia magna acute toxicity). Use LC-MS/MS to track environmental persistence in soil/water matrices. Ecotoxicity profiling should include algae (growth inhibition) and zebrafish embryos (developmental endpoints) to assess multi-trophic impacts .

Q. What advanced spectroscopic techniques are most effective for characterizing degradation byproducts of this hydrochloride under accelerated stability testing?

- Methodology : High-resolution mass spectrometry (HRMS) paired with H-C HSQC NMR identifies degradation products. For fluorine-specific pathways, F NMR monitors defluorination. X-ray crystallography of isolated byproducts confirms structural alterations .

Safety & Compliance

Q. What safety protocols are essential for handling (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.